N-(2-Methyl-4-nitrophenyl)acetamide

Catalog No.
S773713
CAS No.
2719-15-5
M.F
C9H10N2O3
M. Wt
194.19 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
N-(2-Methyl-4-nitrophenyl)acetamide

CAS Number

2719-15-5

Product Name

N-(2-Methyl-4-nitrophenyl)acetamide

IUPAC Name

N-(2-methyl-4-nitrophenyl)acetamide

Molecular Formula

C9H10N2O3

Molecular Weight

194.19 g/mol

InChI

InChI=1S/C9H10N2O3/c1-6-5-8(11(13)14)3-4-9(6)10-7(2)12/h3-5H,1-2H3,(H,10,12)

InChI Key

JZEOVPGWIWSSAK-UHFFFAOYSA-N

SMILES

CC1=C(C=CC(=C1)[N+](=O)[O-])NC(=O)C

Canonical SMILES

CC1=C(C=CC(=C1)[N+](=O)[O-])NC(=O)C

N-(2-Methyl-4-nitrophenyl)acetamide is an organic compound characterized by its unique molecular structure, which includes an acetamide group and a nitrophenyl moiety. Its molecular formula is C9H10N2O3C_9H_{10}N_2O_3, indicating the presence of nine carbon atoms, ten hydrogen atoms, two nitrogen atoms, and three oxygen atoms. This compound is notable for its potential applications in various fields, including pharmaceuticals and agrochemicals, primarily due to its biological activity and chemical reactivity.

There is no current information available regarding a specific mechanism of action for N-(2-Methyl-4-nitrophenyl)acetamide in biological systems.

  • Standard laboratory practices: As with any unknown compound, standard laboratory practices for handling chemicals should be followed, including wearing gloves, eye protection, and working in a fume hood [].
  • Potential for skin irritation: The nitro group can be irritating to the skin, so handling the compound with gloves is advisable [].

Synthesis:

N-(2-Methyl-4-nitrophenyl)acetamide, also known as 2'-Methyl-4'-nitroacetanilide, is a relatively simple molecule to synthesize. Its preparation involves the reaction of 2-methyl-4-nitroaniline with acetic anhydride, typically under acidic conditions. This reaction scheme is outlined in various scientific publications, including research articles and chemical supplier information sheets [].

Potential applications:

While N-(2-M-4-NAc)A itself doesn't have widely reported applications in scientific research, it serves as a precursor for the synthesis of various nitroaromatic compounds, including some isomers of trinitrotoluene (TNT) [].

  • Nucleophilic Substitution: The nitro group can be replaced by nucleophiles such as amines or thiols under suitable conditions.
  • Reduction: The nitro group can be reduced to an amine using reducing agents like hydrogen gas in the presence of a catalyst (e.g., palladium on carbon).
  • Oxidation: The methyl group may be oxidized to a carboxylic acid using strong oxidizing agents like potassium permanganate.

These reactions highlight the compound's versatility in synthetic organic chemistry, allowing for the formation of various derivatives that can exhibit different properties and activities.

Research indicates that N-(2-Methyl-4-nitrophenyl)acetamide exhibits significant biological activity, particularly in antimicrobial and phytotoxic applications. Compounds with similar structures have shown potential as antimicrobial agents, inhibiting the growth of various microorganisms. Additionally, derivatives of this compound have been explored for their phytotoxic effects on plant growth, making them candidates for agricultural applications. The presence of the nitro group is often associated with enhanced biological activity, contributing to the compound's efficacy in these areas.

The synthesis of N-(2-Methyl-4-nitrophenyl)acetamide typically involves the acetylation of 2-methyl-4-nitroaniline with acetic anhydride or acetyl chloride. The general reaction scheme can be represented as follows:

This reaction is usually carried out under controlled conditions to optimize yield and purity. In laboratory settings, the reaction may be performed in solvents such as dichloromethane or acetic acid, with the addition of a base like triethylamine to facilitate the acetylation process.

N-(2-Methyl-4-nitrophenyl)acetamide has diverse applications across several fields:

  • Pharmaceuticals: Due to its biological activity, it may serve as a lead compound in drug development.
  • Agriculture: Its phytotoxic properties suggest potential use as an herbicide or pesticide.
  • Chemical Research: It can be utilized in organic synthesis as a precursor for various chemical transformations.

These applications underscore the compound's importance in both industrial and research contexts.

Interaction studies involving N-(2-Methyl-4-nitrophenyl)acetamide focus on its solvatochromic properties and interactions with solvents. Research indicates that this compound can form complexes with protophilic solvents through hydrogen bonding, which is influenced by temperature and solvent characteristics. Understanding these interactions is crucial for elucidating solvation effects in organic reactions and material science.

Several compounds share structural similarities with N-(2-Methyl-4-nitrophenyl)acetamide. Below is a comparison highlighting their uniqueness:

Compound NameMolecular FormulaKey Features
N-(2-Methyl-4-nitrophenyl)acetamideC₉H₁₀N₂O₃Contains a nitrophenyl structure; unique substitution pattern
N-(4-Fluoro-2-nitrophenyl)acetamideC₉H₁₀FNO₃Fluorine substituent alters electronic properties
N-(4-Chloro-2-nitrophenyl)acetamideC₉H₁₀ClN₂O₃Chlorine substituent introduces different reactivity
N-(4-Bromo-2-nitrophenyl)acetamideC₉H₁₀BrN₂O₃Bromine increases lipophilicity
N-methyl-2-(4-nitrophenyl)acetamideC₉H₁₀N₂O₃Methyl substitution on nitrogen affects reactivity

Each of these compounds exhibits variations in their biological activity and chemical reactivity due to differences in substituents on the aromatic ring. N-(2-Methyl-4-nitrophenyl)acetamide stands out due to its specific substitution pattern, which imparts distinct chemical and biological properties, making it a versatile compound for various applications in research and industry.

XLogP3

1.2

Other CAS

2719-15-5

Wikipedia

4'-Nitro-o-acetotoluidide

General Manufacturing Information

Acetamide, N-(2-methyl-4-nitrophenyl)-: INACTIVE

Dates

Modify: 2023-08-15

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